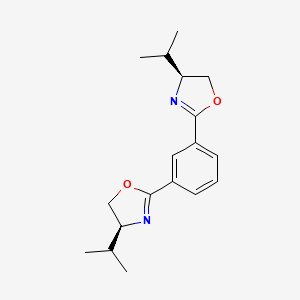
1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
Descripción general
Descripción
1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene, also known as IPODB, is an organic compound containing a benzene ring with two oxazolyl substituents. It is a versatile synthetic building block used in various fields, including organic synthesis, materials science, and medicinal chemistry. IPODB has been used in the synthesis of a wide range of molecules, including heterocycles, polymers, and bioactive molecules. It is also useful as a catalyst, ligand, and reagent in various catalytic reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is not well understood. However, it is believed that the oxazolyl groups of this compound can interact with various functional groups, such as amines, carboxylates, and phosphates, to form complexes. These complexes can then undergo a variety of reactions, such as nucleophilic substitution, addition, and elimination reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound can interact with various biological molecules, such as proteins, enzymes, and nucleic acids, and can modulate their activity. It is also thought that this compound can interact with cell membranes and can modulate their permeability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has several advantages for laboratory experiments. It is a versatile synthetic building block that can be used in a wide range of reactions. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, this compound also has some limitations. It is not very stable and can easily decompose in the presence of light or heat.
Direcciones Futuras
There are numerous potential future directions for research on 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, materials science, and medicinal chemistry. Other potential research directions include the development of new synthetic methods for the synthesis of this compound and the development of new catalysts and reagents for its use in catalytic reactions. Additionally, further research is needed to explore the potential of this compound as a drug delivery system.
Aplicaciones Científicas De Investigación
1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has been used in numerous scientific research applications, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, this compound has been used as a building block for the synthesis of heterocycles, polymers, and bioactive molecules. In materials science, this compound has been used as a precursor for the synthesis of nanomaterials and as a functional group for the modification of surfaces. In medicinal chemistry, this compound has been used in the synthesis of drugs and other bioactive molecules.
Propiedades
IUPAC Name |
(4S)-4-propan-2-yl-2-[3-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKPVKPCZOURSR-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@H](CO3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



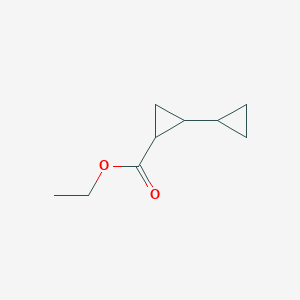


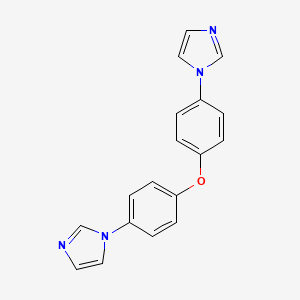
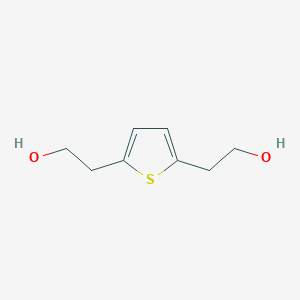

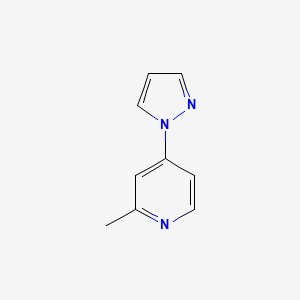

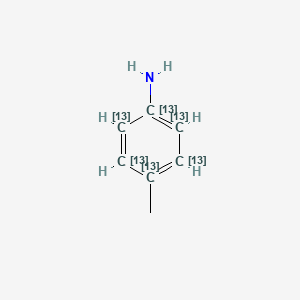
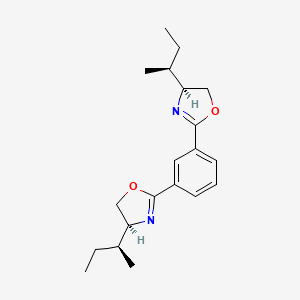
![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B3321180.png)


